molecular formula C3H7N5 B1622638 2-ethyl-2H-tetrazol-5-amine CAS No. 95112-14-4

2-ethyl-2H-tetrazol-5-amine

Cat. No.: B1622638
CAS No.: 95112-14-4
M. Wt: 113.12 g/mol
InChI Key: SUEIINDYWPMJEW-UHFFFAOYSA-N
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Description

2-ethyl-2H-tetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Biochemical Analysis

Biochemical Properties

2-Ethyl-2H-tetrazol-5-amine plays a significant role in biochemical reactions, particularly as a bioisostere for carboxylic acids. This compound interacts with various enzymes and proteins, mimicking the behavior of carboxylic acids in biological systems . The tetrazole ring can form stable complexes with metal ions, which can influence enzyme activity and protein function . Additionally, this compound can participate in hydrogen bonding and electrostatic interactions, further affecting its biochemical properties .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction . This compound can also modulate gene expression by binding to transcription factors or influencing epigenetic modifications . Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and affecting the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable complexes with metal ions and participate in hydrogen bonding and electrostatic interactions . These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can influence gene expression by binding to transcription factors or modulating epigenetic modifications . These molecular mechanisms contribute to the compound’s diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, although the specific effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages . At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biological activity . In some cases, high doses of this compound can cause toxic or adverse effects, highlighting the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . This compound can affect metabolic flux by altering the activity of key metabolic enzymes and changing the levels of important metabolites . The specific metabolic pathways and interactions of this compound can vary depending on the biological system and experimental conditions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its biological activity . The transport and distribution of this compound are important factors in determining its overall effects in biological systems .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function . This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with other biomolecules and its overall biological effects .

Preparation Methods

The synthesis of 2-ethyl-2H-tetrazol-5-amine can be achieved through various methods. One common approach involves the reaction of nitriles with sodium azide in the presence of an amine hydrochloride . Another method includes the use of triethyl orthoformate and sodium azide . These reactions typically occur under moderate conditions and can yield good to excellent results. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

2-ethyl-2H-tetrazol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts readily with acidic materials and strong oxidizers, such as acidic chlorides and anhydrides, to liberate corrosive and toxic gases . It also undergoes exothermic reactions with reducing agents. Common reagents used in these reactions include sodium azide, triethylamine hydrochloride, and various organic solvents. Major products formed from these reactions include stable metallic compounds and molecular complexes .

Scientific Research Applications

2-ethyl-2H-tetrazol-5-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antimicrobial, antifungal, and antitumor activities . Additionally, it is used in the development of new pharmaceuticals and as a ligand in coordination chemistry. In industry, it finds applications in the production of advanced materials and as a precursor for various chemical reactions .

Mechanism of Action

The mechanism of action of 2-ethyl-2H-tetrazol-5-amine involves its interaction with molecular targets and pathways within biological systems. It is believed to exert its effects by modulating the activity of specific enzymes and receptors. For example, tetrazole derivatives have been shown to inhibit certain enzymes involved in microbial growth, leading to their antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-ethyl-2H-tetrazol-5-amine can be compared with other similar compounds, such as 5-ethyl-4-methyl-1H-imidazol-2-amine and 3-ethyl-4-methylisoxazol-5-amine . These compounds share similar structural features but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific arrangement of nitrogen atoms within the tetrazole ring, which imparts distinct reactivity and biological activity. Other similar compounds include 3-ethyl-1H-1,2,4-triazol-5-amine and 1-ethyl-5-methyl-1H-pyrazol-3-amine .

Properties

IUPAC Name

2-ethyltetrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5/c1-2-8-6-3(4)5-7-8/h2H2,1H3,(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEIINDYWPMJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401459
Record name 2-ethyl-2H-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95112-14-4
Record name 2-ethyl-2H-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethyl-2H-tetrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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